Cefpodoxime proxetil

Übersicht

Beschreibung

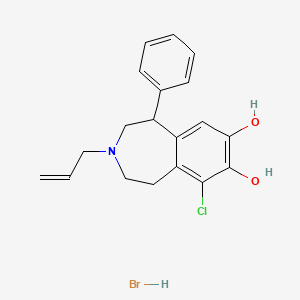

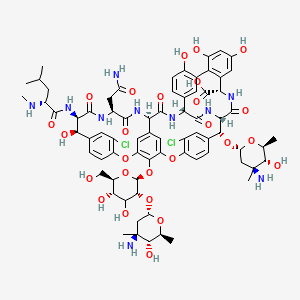

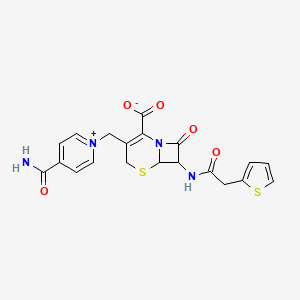

Cefpodoxime proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections . The chemical name is (RS)-1 (isopropoxycarbonyloxy) ethyl (+)- (6R,7R)-7- [2- (2-amino-4-thiazolyl)-2- { (Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene- 2-carboxylate .

Synthesis Analysis

The origin, identification, synthesis, characterization, and control of four novel analogues of cefpodoxime proxetil, which are ethyl, methyl, propyl, and N -propyl analogues of cefpodoxime proxetil, have been described .Molecular Structure Analysis

The molecular formula of cefpodoxime proxetil is C21H27N5O9S2 . The molecular weight of cefpodoxime proxetil is 557.6 .Chemical Reactions Analysis

The solubility of cefpodoxime proxetil in methanol, acetonitrile, dimethyl sulphoxide, propanol, butanol, ethanol, 1,4-dioxane, glacial acetic acid in eight neat solvents were worked out by gravimetric method over temperature range 298.15–318.15 K .Physical And Chemical Properties Analysis

Cefpodoxime proxetil is a poorly water-soluble drug with low bioavailability when orally administered . The solubility of cefpodoxime proxetil in various solvents was measured by gravimetric method in various solvents at series of temperature range over atmospheric pressure .Wissenschaftliche Forschungsanwendungen

Enhancement of Solubility and Permeability

Cefpodoxime Proxetil has been used in the development of a self-microemulsifying drug delivery system (SMEDDS) to improve its solubility and permeability . This could enhance its therapeutic performance and drug loading capacity. The study used Castor oil, Tween 80, and PEG 400 as the oil, surfactant, and co-surfactant respectively .

Improving Bioavailability

Cefpodoxime Proxetil has been formulated into floating tablets to increase its retention time in the stomach, thereby improving its bioavailability . The formulation used Pomegranate peel powder as a release retardant material .

Solid Dispersion Formulation

Cefpodoxime Proxetil has been incorporated into a solid dispersion formulation to enhance drug absorption and obtain a homogeneous distribution of the drug in solid state . This method can also be used to stabilize unstable drugs and protect against decomposition .

Buccal Film Formulation

Cefpodoxime Proxetil has been formulated into buccal films using Chitosan, Gelatin, and Pectin as main polymeric substrates . This formulation can be used in the treatment of respiratory, urinary, skin, and soft tissue infections caused by gram-positive and gram-negative bacteria .

Antibiotic Applications

Cefpodoxime Proxetil is a potent antibiotic and has great therapeutic interest in the treatment of acute bronchitis, exacerbations, pneumonia, sinusitis, recurrence of chronic tonsillitis, pharyngitis, and acute otitis media .

Wirkmechanismus

Cefpodoxime Proxetil, also known as Banan, is an orally administered, extended-spectrum, semi-synthetic antibiotic of the cephalosporin class . Here is a detailed exploration of its mechanism of action:

Target of Action

Cefpodoxime Proxetil targets most Gram-positive and Gram-negative bacteria . Its active metabolite binds preferentially to penicillin-binding protein 3 (PBP3), a critical component in the bacterial cell wall synthesis process .

Mode of Action

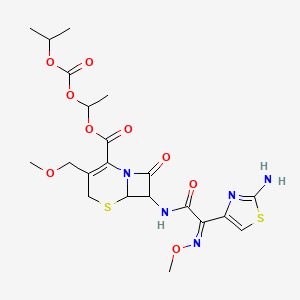

Cefpodoxime Proxetil is a prodrug, which means it is inactive when ingested and is converted into its active form, Cefpodoxime, in the body . The active metabolite of Cefpodoxime inhibits the synthesis of peptidoglycan, the primary constituent of bacterial cell walls . This inhibition disrupts the cell wall structure, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cefpodoxime is the bacterial cell wall synthesis pathway . By inhibiting the production of peptidoglycan, Cefpodoxime disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Cefpodoxime Proxetil is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration, approximately 50% of the administered Cefpodoxime dose is absorbed systemically . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . The bioavailability of Cefpodoxime is approximately 50%, and it is increased when taken with food .

Result of Action

The result of Cefpodoxime’s action is the death of the bacterial cells due to the disruption of their cell wall structure . This leads to the effective treatment of various bacterial infections, including acute otitis media, pharyngitis, sinusitis, and gonorrhea .

Action Environment

The action of Cefpodoxime can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . Additionally, in patients with renal insufficiency, the elimination half-life of Cefpodoxime is prolonged, affecting its overall action .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTINZAODLRIQIX-FBXRGJNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022766 | |

| Record name | Cefpodoxime proxetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vantin | |

CAS RN |

87239-81-4 | |

| Record name | Cefpodoxime proxetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87239-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefpodoxime proxetil [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpodoxime proxetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPODOXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TB00A1Z7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cefpodoxime proxetil exert its antibacterial effect?

A1: Cefpodoxime proxetil itself is a prodrug, meaning it is inactive until metabolized in the body. [] It is hydrolyzed to its active form, cefpodoxime acid, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, ] This binding disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. []

Q2: What is the molecular formula and weight of Cefpodoxime proxetil?

A2: While specific spectroscopic data is not provided in the research excerpts, the molecular formula of Cefpodoxime proxetil is C23H27N5O11S and its molecular weight is 557.54 g/mol. [, ]

Q3: What are some challenges associated with the formulation of Cefpodoxime proxetil?

A3: Cefpodoxime proxetil exhibits low aqueous solubility, posing challenges for achieving desired dissolution rates and bioavailability. [, , , , ] Various formulation strategies are employed to overcome this limitation.

Q4: How is the dissolution rate of Cefpodoxime proxetil enhanced in pharmaceutical formulations?

A4: Several techniques are used, including the preparation of solid dispersions with polymers like PEG 6000 [] and Soluplus. [, ] These methods aim to increase the drug's surface area and enhance its solubility in aqueous media, ultimately improving its dissolution rate and bioavailability. [, , , , ]

Q5: Are there alternative formulations to improve the stability and bioavailability of Cefpodoxime proxetil?

A5: Yes, researchers have explored various approaches, including:

- Submicron emulsion solid preparations: These utilize micro-emulsification technology to enhance stability and dissolution rate, potentially leading to better bioavailability. []

- Freeze-dried powder injections: This method, employing chitosan nanoparticles, improves water solubility and shortens dissolution time. []

- Dry suspensions: Formulations incorporating sucrose, mannitol, and starch slurry have shown promising dissolution rates and stability profiles. []

- Reconstitutable oral suspensions: Natural suspending agents like Trigonella foenum graecum mucilage have shown potential in enhancing stability and flow properties. []

Q6: What is the impact of dissolution on Cefpodoxime proxetil's efficacy?

A6: Complete dissolution of Cefpodoxime proxetil is crucial for optimal bioavailability. [] A study comparing tablets and an oral solution found that the bioavailability of tablets was 82% relative to the solution, highlighting the importance of dissolution for optimal drug absorption. []

Q7: How is Cefpodoxime proxetil absorbed and metabolized in the body?

A7: Cefpodoxime proxetil is absorbed after oral administration and is rapidly hydrolyzed to its active metabolite, cefpodoxime, by esterases in the gastrointestinal tract and blood. [, , ]

Q8: Does food intake influence the absorption of Cefpodoxime proxetil?

A8: While food does not affect the extent of absorption, it can delay the rate of absorption of cefpodoxime proxetil. [] This delay was observed in a study where a high-fat meal was administered with the drug in an oral solution form. []

Q9: What is the elimination half-life of Cefpodoxime proxetil?

A9: The elimination half-life of cefpodoxime proxetil is relatively short, ranging from 149 to 172 minutes, as observed in a study with doses of 0.1 and 0.2 g. []

Q10: What types of infections has Cefpodoxime proxetil been studied for in clinical trials?

A10: Cefpodoxime proxetil has been investigated for various infections, including lower respiratory tract infections (pneumonia, acute bronchitis, acute on chronic bronchitis) and upper respiratory tract infections (tonsillitis/pharyngitis, sinusitis). [, , , , , ]

Q11: What is the clinical efficacy of Cefpodoxime proxetil compared to other antibiotics?

A11: Several studies have demonstrated that Cefpodoxime proxetil exhibits comparable or even superior efficacy to other antibiotics in treating specific infections:

- Acute otitis media: In children, cefpodoxime proxetil showed at least equivalent efficacy to comparators (amoxicillin/clavulanic acid, cefaclor, cefixime), with some studies indicating superior healing rates. []

- Streptococcal pharyngotonsillitis: A 5-day course of cefpodoxime proxetil demonstrated comparable clinical and bacteriological efficacy to a 10-day course of phenoxymethyl penicillin, highlighting its potential for shorter treatment durations. []

- Bronchopneumonia: In vulnerable patients, cefpodoxime proxetil showed comparable efficacy and tolerance to ceftriaxone. []

Q12: What are the advantages of using Cefpodoxime proxetil in pediatric patients?

A12: Cefpodoxime proxetil is available in oral formulations suitable for pediatric use, such as suspensions. [, ] This is particularly advantageous for children who have difficulty swallowing tablets or capsules.

Q13: Is there a concern about bacterial resistance developing to Cefpodoxime proxetil?

A13: Yes, as with many antibiotics, there is a growing concern about bacterial resistance to cefpodoxime proxetil. [, ] This highlights the importance of judicious antibiotic use and the need for ongoing research to develop new antibiotics or alternative treatment strategies.

Q14: What analytical methods are used to quantify Cefpodoxime proxetil in various matrices?

A14: Several analytical techniques have been employed for the quantification of cefpodoxime proxetil, including:

- High-performance liquid chromatography (HPLC): This is a widely used method for analyzing cefpodoxime proxetil in various matrices, including serum, urine, and pharmaceutical formulations. [, , , , , , ]

- UV spectrophotometry: This technique is employed for the quantification of cefpodoxime proxetil in pharmaceutical formulations, often in combination with other analytical methods like HPLC. [, , , , ]

- Densitometric HPTLC: This method has been developed for the analysis of cefpodoxime proxetil in human plasma. []

Q15: Have these analytical methods been validated?

A15: Yes, various studies highlight the validation of analytical methods for cefpodoxime proxetil analysis. Researchers follow ICH guidelines to ensure accuracy, precision, linearity, specificity, and robustness of the chosen method. [, , , , , ] This rigorous validation ensures reliable and reproducible results.

Q16: Does Cefpodoxime proxetil interact with other medications?

A16: Cefpodoxime proxetil's interaction with antacids and H2 receptor antagonists has been studied. [, ] Results show a reduction in the area under the curve (AUC) when co-administered with aluminum magnesium hydroxide (Maalox 70) or famotidine, indicating a potential for reduced drug absorption. []

Q17: Are there any known in vitro interactions between Cefpodoxime proxetil and other drugs?

A17: Research indicates a potential for in vitro interaction between cefpodoxime proxetil and H2 receptor blockers (ranitidine, famotidine, and cimetidine). [] Under specific conditions, these H2 blockers decreased cefpodoxime proxetil availability. []

Q18: What are some areas of future research for Cefpodoxime proxetil?

A18: Future research on cefpodoxime proxetil can focus on:

- Combatting resistance: Developing strategies to overcome emerging bacterial resistance is crucial. [, ] This could involve exploring novel drug delivery systems, combination therapies, or identifying new drug targets.

- Optimizing formulations: Continued research into novel formulations can further enhance solubility, bioavailability, and ultimately improve patient outcomes. [, , , , , , , ]

- Personalized therapy: Investigating biomarkers to predict treatment response and identify potential adverse effects could pave the way for personalized medicine approaches. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.